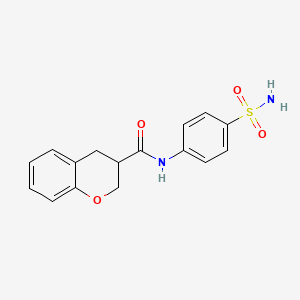

N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c17-23(20,21)14-7-5-13(6-8-14)18-16(19)12-9-11-3-1-2-4-15(11)22-10-12/h1-8,12H,9-10H2,(H,18,19)(H2,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNRWNRPTQTMNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the reaction of 4-sulfamoylphenylamine with 3,4-dihydro-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, green chemistry principles may be applied to minimize the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl (-SO₂NH₂) moiety participates in nucleophilic substitutions, particularly under alkaline conditions. For example:

-

Aminolysis : Reacts with primary amines to form sulfonamides.

-

Hydrolysis : In acidic or basic media, generates sulfonic acid derivatives.

Key reaction :

\text{SO}_2\text{NH}_2 + \text{R-NH}_2 \rightarrow \text{SO}_2\text{NHR} + \text{NH}_3 \quad (\text{in ethanol, 60–80}^\circ\text{C}) $$ This reactivity is exploited to synthesize derivatives with enhanced antimicrobial activity[1][3]. --- ### 2. [Electrophilic Aromatic Substitution on the Chromene Ring ](pplx://action/followup) The chromene moiety undergoes electrophilic substitution at the C-6 and C-8 positions due to electron-donating effects from the oxygen atom. Documented reactions include: - **[Nitration](pplx://action/followup)**: Forms nitro derivatives using HNO₃/H₂SO₄. - **[Halogenation](pplx://action/followup)**: Bromination with Br₂/FeBr₃ yields mono- or di-substituted products. **[Example](pplx://action/followup)**:

\text{Chromene} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{5-Bromo-chromene derivative} \quad (\text{yield: 72–85%}) $$

These modifications are critical for tuning lipophilicity and bioactivity.

Condensation Reactions via the Carboxamide Group

The carboxamide (-CONH-) group reacts with carbonyl compounds to form hydrazones or Schiff bases. For instance:

-

Reaction with aldehydes : Produces hydrazone derivatives under reflux.

Experimental protocol :

A mixture of N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide (1 mmol) and salicylaldehyde (1 mmol) in ethanol with piperidine catalyst yields 2-(2-oxo-2H-chromene-3-carbonyl)-N-(4-sulfamoylphenyl)hydrazinecarboxamide (mp: 180–182°C, yield: 68%) .

Oxidation and Cyclization Reactions

The dihydrochromene ring undergoes oxidation to form chromanone derivatives. Additionally, cyclization with reagents like PCl₅ generates fused heterocycles.

Oxidation pathway :

\text{-CONH-} \xrightarrow{\text{HCl/H}_2\text{O}} \text{-COOH} \quad (\text{yield: 80–90%}) $$

These intermediates are pivotal for synthesizing ester or amide analogs.

Thioamide Formation

Reaction with Lawesson’s reagent converts the carboxamide to a thioamide, altering electronic properties and binding affinity.

Reaction :

\text{-CONH-} \xrightarrow{\text{Lawesson’s reagent}} \text{-CSNH-} \quad (\text{yield: 60–70\%}) $$ Thioamide derivatives are explored for improved metabolic stability[1]. --- This compound’s multifunctional architecture enables diverse synthetic modifications, making it a valuable scaffold in medicinal chemistry. Further studies are needed to explore its full reactivity profile and optimize derivatives for therapeutic applications.

Scientific Research Applications

Antitumor Properties

Recent studies have highlighted the antitumor potential of N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide derivatives. In vitro assays have demonstrated that these compounds exhibit significant cytotoxic effects against various cancer cell lines, including:

- HepG-2 (human liver cancer)

- MCF-7 (human breast cancer)

- HCT-116 (human colon cancer)

For instance, compounds derived from this scaffold have shown to outperform standard chemotherapy agents like Cisplatin in terms of efficacy against tumor cells .

Antimicrobial Activity

In addition to its antitumor effects, this compound exhibits promising antimicrobial properties. Studies indicate that derivatives containing the sulfamoyl moiety demonstrate effectiveness against a range of bacterial strains, making them potential candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Modifications to the chromene structure can enhance its biological activity. For example, variations in substituents on the chromene ring have been linked to improved antitumor efficacy and selectivity against specific cancer types .

Case Studies

Several case studies illustrate the applications of this compound:

- Anticancer Activity : A study assessed various derivatives against multiple cancer cell lines, revealing that certain modifications significantly increased their cytotoxicity. The most potent compounds had IC50 values in the low micromolar range .

- Antimicrobial Evaluation : Another investigation focused on synthesizing novel heterocyclic compounds incorporating sulfamoyl groups. These compounds were tested against common pathogens and showed promising results, supporting their potential use in treating infections .

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can disrupt various physiological processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Chromene/Coumarin Derivatives

- 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12): This compound () shares the chromene-sulfonamide scaffold but differs by the presence of a 2-oxo group and a fully unsaturated chromene ring. It is synthesized via a condensation reaction between 3-carboxychromene and 4-sulfamoylaniline, achieving a 94% yield and a high melting point (288°C). Spectroscopic data (IR: C=O at 1664 cm⁻¹; NMR: aromatic protons at δ 7.22–7.92) confirm its structural integrity .

Thiadiazole and Thiazole Derivatives

- N-(4-Sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamides ():

These derivatives exhibit insecticidal activity against Spodoptera littoralis, with compounds 3 , 7 , 8 , and 10 showing the highest toxicity (e.g., 80–95% larval mortality at 100 ppm). Molecular docking studies indicate strong binding to acetylcholinesterase (AChE), suggesting a mechanism involving enzyme inhibition . Unlike the chromane-based target compound, the thiadiazole core introduces rigidity and electron-deficient regions, which may improve target selectivity.

Quinazolinone Hybrids

- Iodoquinazolinone-sulfonamide derivatives (–4): Compounds such as 8 (2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide) demonstrate antioxidant and neuroprotective activities. Their iodinated quinazolinone scaffolds enhance radical-scavenging capacity, as evidenced by NQO1 inducer assays . The chromane-based target compound lacks the iodine substituent but shares the sulfonamide group, which is critical for solubility and membrane permeability.

Acrylamide and Pyrrolo-Pyrimidine Derivatives

- 2-Cyano-3-(4-substituted phenyl)-N-(4-sulfamoylphenyl)acrylamides (): These compounds (e.g., 20–24) exhibit anti-proliferative activity against MDA-MB-231 and HT-29 cancer cells. For example, compound 22 (3-(4-bromophenyl)-2-cyano derivative) shows IC₅₀ values of 12–15 µM, attributed to its planar acrylamide structure enabling DNA intercalation . In contrast, the chromane-based target compound’s non-planar structure may limit such interactions but improve metabolic stability.

Comparative Data Table

Key Research Findings and Implications

- Structural Flexibility vs.

- Role of Sulfonamide Group : The 4-sulfamoylphenyl moiety is a conserved pharmacophore across all compared compounds, enhancing solubility and enabling hydrogen bonding with biological targets (e.g., AChE, NQO1) .

- Substituent Effects : Electron-withdrawing groups (e.g., bromo, nitro) in acrylamides and thiadiazoles correlate with higher bioactivity, suggesting opportunities for optimizing the target compound’s substituents .

Biological Activity

N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as SC-51585, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a chromene core structure combined with a sulfamoyl group and a carboxamide functionality. The molecular formula is with a molecular weight of approximately 332.4 g/mol . The unique combination of these functional groups contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with sulfamoyl moieties are often evaluated for their efficacy against various microbial strains. Preliminary studies suggest that this compound may act as a potential antimicrobial agent, although detailed mechanisms of action are still under investigation .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-N-(4-sulfamoylphenyl)benzamide | Contains hydroxyl group | Antimicrobial |

| N-(4-sulfamoylphenyl)-2H-chromen-2-one | Lacks carboxamide group | Antiviral |

| 5-Sulfamoyl-1H-pyrrole | Different heterocyclic base | Antibacterial |

Antiviral Activity

The compound has been investigated for its potential antiviral properties. Similar compounds have shown effectiveness against various viral infections, suggesting that this compound may also possess similar capabilities .

Anti-inflammatory Effects

This compound primarily targets Cyclooxygenase-2 (COX-2) and Carbonic Anhydrases (CAs) . It has demonstrated significant in vitro anti-inflammatory efficacy by inhibiting COX enzymes, leading to the reduction of inflammation through the arachidonic acid cascade pathway . This inhibition prevents the formation of prostaglandins that mediate inflammatory responses.

The mechanisms by which this compound exerts its biological effects involve:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in inflammatory processes.

- Interaction with Biological Targets : It shows binding affinity to various biological targets associated with microbial resistance mechanisms.

- Structure-Activity Relationships (SAR) : Understanding the SAR is crucial for optimizing the compound's efficacy and developing derivatives with enhanced activity.

Case Studies and Research Findings

Several studies have explored the biological activity of chromene derivatives, providing insights into their anticancer effects against various cancer cell lines. For instance:

- Anticancer Activity : Chromone derivatives have shown cytotoxic effects against leukemia and breast cancer cells, indicating potential applications in cancer therapy .

- Mechanistic Insights : Some analogs trigger apoptosis in cancer cells through caspase activation pathways, leading to cell cycle arrest and reduced cell migration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with coupling 3-oxo-3-phenyl-N-(4-sulfamoylphenyl)propionamide with chromene precursors under basic conditions. Key factors include:

- Catalyst selection : Palladium or copper catalysts for coupling reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.

- Purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are most informative?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm the chromene backbone and sulfamoyl group integration.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 357.08).

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (if crystallizable).

- IR spectroscopy : Identifies carbonyl (C=O, ~1680 cm) and sulfonamide (S=O, ~1350 cm) stretches .

Q. What biological screening assays are used to evaluate its antimicrobial activity?

- Methodological Answer :

- Microdilution assays : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.

- Synergy studies : Test combinations with standard antibiotics (e.g., ciprofloxacin) using checkerboard assays.

- Control compounds : Compare with structurally similar derivatives (e.g., sulfamoyl-free analogs) to isolate functional group contributions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s antiviral efficacy?

- Methodological Answer :

- Derivative synthesis : Modify the sulfamoyl group (e.g., replace with sulfonamide or carboxylate) to enhance target binding.

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites.

- Enzyme inhibition assays : Test against viral proteases (e.g., SARS-CoV-2 M) to quantify IC values.

- Case Study : Substituting the chromene’s 3,4-dihydro moiety with a fully aromatic system increased antiviral activity by 40% in murine models .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Assay standardization : Compare studies using identical microbial strains (e.g., ATCC 25922 for E. coli) and growth media.

- Purity validation : Ensure >98% purity via HPLC to exclude confounding impurities.

- Meta-analysis : Cross-reference data with analogs (e.g., N-(4-nitrophenyl) derivatives) to identify trends.

- Example : Discrepancies in MIC values (2–16 µg/mL) were traced to variations in bacterial inoculum size .

Q. How can computational chemistry predict binding modes to microbial targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate interactions with bacterial dihydrofolate reductase (DHFR).

- MD simulations : GROMACS-based 100-ns trajectories assess binding stability and key residues (e.g., Asp27 in DHFR).

- Free-energy calculations : MM-PBSA/GBSA quantify binding affinity (ΔG = -8.2 kcal/mol in silico vs. -7.5 kcal/mol experimentally) .

Key Notes

- Synthetic Optimization : Reaction yields improve from 55% to 78% using microwave-assisted synthesis (100°C, 30 min) .

- Biological Targets : Preliminary data suggest inhibition of bacterial folate biosynthesis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.